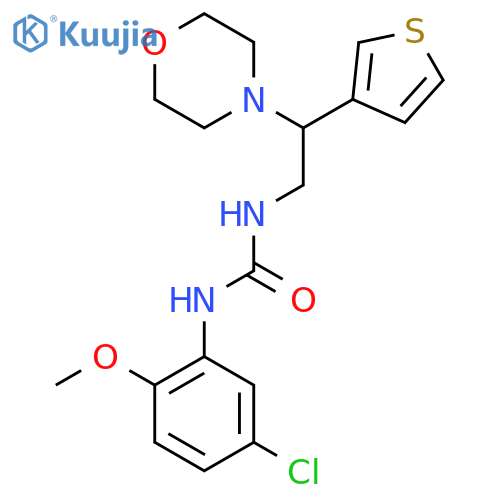Cas no 1172443-41-2 (3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea)

1172443-41-2 structure
商品名:3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea
3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea 化学的及び物理的性質
名前と識別子
-
- 3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea
- 3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
- AKOS024646230
- F2392-1682
- 1-(5-chloro-2-methoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
- 1-(5-chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- 1172443-41-2
-
- インチ: 1S/C18H22ClN3O3S/c1-24-17-3-2-14(19)10-15(17)21-18(23)20-11-16(13-4-9-26-12-13)22-5-7-25-8-6-22/h2-4,9-10,12,16H,5-8,11H2,1H3,(H2,20,21,23)
- InChIKey: QDXPPRCRIDGPFN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)NC(NCC(C1=CSC=C1)N1CCOCC1)=O)OC
計算された属性
- せいみつぶんしりょう: 395.107
- どういたいしつりょう: 395.107
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2392-1682-5μmol |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-25mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-5mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-20μmol |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-40mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-30mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-50mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-2μmol |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-2mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2392-1682-20mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
1172443-41-2 (3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
